Guanacline - 1463-28-1

Guanacline

Catalog Number: EVT-372097
CAS Number: 1463-28-1
Molecular Formula: C9H18N4
Molecular Weight: 182.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanacline is a dihydropyridine.
Source

Guanacline can be synthesized from natural precursors such as guanosine, which is derived from nucleic acids. The synthesis often involves chemical modifications that enhance its pharmacological properties. Research indicates that guanacline can be produced through various synthetic pathways, each yielding different derivatives with specific characteristics and applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of guanacline typically involves several methods, including:

  1. Chemical Synthesis: This method employs reagents such as acetic anhydride and boric acid to facilitate the conversion of guanosine into diacetyl guanine, which can subsequently be transformed into guanacline through further reactions. For instance, one method describes mixing acetic anhydride with guanosine under controlled temperatures to achieve high yields (over 95%) and purity (above 99.5%) of the desired product .
  2. Microbial Fermentation: An alternative approach utilizes microbial fermentation where specific enzymes catalyze the conversion of substrates into guanacline under mild conditions. This method is advantageous due to its environmentally friendly nature and the ability to produce high yields without harsh chemicals.
  3. Catalytic Methods: Recent advancements have introduced catalytic methods using lanthanide amides or copper catalysts to facilitate the guanylation of amines, which can lead to the formation of guanidine derivatives .
Molecular Structure Analysis

Structure and Data

Guanacline features a molecular structure that includes a central carbon atom bonded to two nitrogen atoms, characteristic of guanidine compounds. The molecular formula is typically represented as C₆H₈Cl₂N₄O₂, indicating the presence of chlorine and oxygen substituents that contribute to its chemical behavior.

  • Molecular Weight: Approximately 200 g/mol.
  • Structural Configuration: The compound exhibits a planar structure due to resonance stabilization within the guanidine group.
Chemical Reactions Analysis

Reactions and Technical Details

Guanacline undergoes several notable chemical reactions:

  1. Acylation Reactions: Guanacline can react with acylating agents such as acetic anhydride, leading to the formation of various acetylated derivatives. These reactions are significant for modifying the compound's pharmacokinetic properties.
  2. Hydrolysis: In aqueous environments, guanacline may hydrolyze, particularly when exposed to acidic or basic conditions, resulting in the release of ammonia and other byproducts.
  3. Condensation Reactions: Guanacline can participate in condensation reactions with other amines or acids, forming more complex molecular structures that may have enhanced biological activity.
Mechanism of Action

Process and Data

The mechanism by which guanacline exerts its effects is primarily through modulation of neurotransmitter systems in the central nervous system. It acts on adrenergic receptors, particularly α₂-adrenergic receptors, leading to decreased sympathetic outflow and reduced blood pressure. This mechanism is crucial for its application in treating conditions such as attention deficit hyperactivity disorder (ADHD) and hypertension.

  • Pharmacodynamics: The binding affinity of guanacline for adrenergic receptors allows it to influence neurotransmitter release, thereby affecting mood and cognitive functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Guanacline typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and organic solvents such as ethanol, making it versatile for various applications.

Chemical Properties

  • Stability: Guanacline exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Reactivity: The presence of multiple functional groups allows for diverse reactivity patterns, making it suitable for further chemical modifications.
Applications

Scientific Uses

Guanacline has several important applications in scientific research and medicine:

  1. Pharmaceutical Development: It is primarily used in the formulation of medications for ADHD and hypertension due to its ability to modulate adrenergic activity.
  2. Biochemical Research: Researchers study guanacline's interactions with neurotransmitter systems to better understand its effects on behavior and cognition.
  3. Synthetic Chemistry: As a building block in organic synthesis, guanacline serves as a precursor for various pharmaceutical compounds.
Neuropharmacological Underpinnings of Guanfacine

Molecular Mechanisms of α2A-Adrenergic Receptor Agonism

Guanfacine (Intuniv™) exerts its primary therapeutic effects through selective agonism of postsynaptic α2A-adrenergic receptors within the prefrontal cortex. This receptor specificity distinguishes it from non-selective α2-adrenergic agonists and underlies its unique neuropharmacological profile. The α2A-adrenergic receptor is a G-protein coupled receptor that modulates intracellular signaling cascades critical for neuronal communication and network stability [1] [6].

cAMP-PKA-K⁺ Channel Signaling Inhibition in Prefrontal Cortical Synapses

The molecular mechanism by which guanfacine enhances prefrontal cortical function involves precise modulation of second messenger systems within dendritic spines. Guanfacine binding to α2A-adrenergic receptors inhibits adenylate cyclase activity, reducing cyclic adenosine monophosphate (cAMP) production and protein kinase A (PKA) activation [1] [9]. This cAMP-PKA signaling pathway normally opens potassium (K⁺) channels near synapses, including hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which weaken synaptic connectivity and neuronal firing [10].

By inhibiting cAMP-PKA signaling, guanfacine prevents the opening of these K⁺ channels, thereby strengthening N-methyl-D-aspartate receptor (NMDAR)-mediated synaptic connections and enhancing neuronal firing within prefrontal cortical microcircuits [6] [9]. This mechanism is particularly important for working memory function, which relies on persistent neuronal firing during delay periods in cognitive tasks. Research demonstrates that guanfacine's inhibition of cAMP-K⁺ channel signaling enhances the temporal fidelity of neuronal firing by reducing "noise" from irrelevant inputs, thus optimizing signal-to-noise ratio in prefrontal cortical networks [1] [10].

Table 1: Guanfacine's Impact on Key Neurochemical Pathways in Prefrontal Cortical Synapses

Signaling ComponentBaseline StateGuanfacine-Modulated StateFunctional Consequence
α2A-Adrenergic ReceptorLow activityPotentiated agonismEnhanced receptor signaling
cAMP ProductionHigherReducedDecreased PKA activation
PKA ActivityHigherInhibitedReduced K⁺ channel phosphorylation
K⁺/HCN Channel OpeningIncreasedSuppressedStrengthened synaptic efficacy
NMDAR-Mediated CurrentsWeakerEnhancedImproved network connectivity
Neuronal Firing FidelityLowerIncreasedEnhanced signal-to-noise ratio

Noradrenergic Modulation of Prefrontal Cortex Microcircuitry

The prefrontal cortex contains specialized microcircuits that generate higher-order cognitive functions through precisely timed neuronal activity. Guanfacine optimizes these microcircuits by strengthening recurrent excitation in layer III pyramidal neurons while enhancing gamma-aminobutyric acid (GABA)ergic inhibitory control [1] [5]. Research reveals that guanfacine administration enhances the firing of "delay cells" in the dorsolateral prefrontal cortex – neurons that maintain information across delay periods in working memory tasks [5] [6].

Guanfacine's actions extend to structural plasticity within prefrontal cortical neurons. Chronic administration promotes dendritic spine maturation in medial prefrontal cortical pyramidal neurons, which correlates with improved performance in cognitive tasks requiring learning and memory [2]. This structural remodeling enhances synaptic efficacy and network connectivity, providing a neurobiological basis for guanfacine's long-term cognitive benefits [2] [10].

The noradrenergic modulation of prefrontal cortical microcircuitry is particularly important during stress exposure when elevated catecholamine release activates cAMP signaling, leading to functional "disconnection" of prefrontal cortical networks. Guanfacine counteracts this stress-induced prefrontal cortical dysfunction by restoring noradrenergic balance, thereby protecting cognitive functions such as working memory and impulse control [1] [6]. The drug's preferential action in primates versus rodents reflects the evolutionary expansion and differentiation of the prefrontal cortex in higher species, explaining its particular efficacy in human cognitive disorders [6] [9].

Comparative Pharmacology: Guanfacine versus Clonidine

While both guanfacine and clonidine are α2-adrenergic agonists, their pharmacological profiles exhibit critical differences that influence therapeutic applications. Guanfacine demonstrates approximately 25-fold greater selectivity for α2A-adrenergic receptor subtypes compared to clonidine [3]. This enhanced selectivity translates to differential effects on central versus peripheral adrenergic systems.

Clonidine binds with significant affinity to α2B-adrenergic receptors and imidazoline receptors, contributing to its pronounced sedative and hypotensive effects [3] [7]. In contrast, guanfacine's receptor binding profile favors α2A-adrenergic receptors, which predominate in prefrontal cortical regions, resulting in more targeted cognitive enhancement with reduced cardiovascular effects [3] [6].

Table 2: Comparative Molecular and Functional Profiles of Guanfacine and Clonidine

Pharmacological ParameterGuanfacineClonidineFunctional Significance
α2A:α2B Selectivity Ratio25:11:1Enhanced prefrontal cortex specificity
Presynaptic Receptor AffinityModerateHighReduced sedation with guanfacine
Postsynaptic Receptor AffinityHighModerateSuperior cognitive enhancement with guanfacine
Imidazoline Receptor BindingNegligibleSignificantReduced hypotension with guanfacine
Half-life (hours)1712-16More stable pharmacokinetics
Protein Binding (%)7020-40Differential distribution characteristics
Cognitive Domain EnhancementWorking memory, executive functionLimitedGuanfacine superior for prefrontal disorders
Cardiovascular EffectsPeripheral resistance reductionCardiac output reductionDifferent hemodynamic profiles

Functionally, guanfacine demonstrates superior efficacy in enhancing prefrontal cortical cognitive functions, particularly working memory and executive control, whereas clonidine produces more generalized sedation [7]. Electrophysiological studies reveal that guanfacine specifically enhances delay-related firing in dorsolateral prefrontal cortical neurons without indiscriminate suppression of neuronal activity, whereas clonidine produces broader inhibition [1] [6]. Additionally, guanfacine's pharmacokinetic profile includes a longer half-life (approximately 17 hours) compared to clonidine (12-16 hours), potentially contributing to more stable therapeutic effects [3] [7].

Pharmacokinetic Properties and Cytochrome P450-Mediated Metabolism

Guanfacine extended-release formulation provides linear pharmacokinetics with dose-proportional exposure across the therapeutic range. The drug is primarily metabolized by hepatic enzymes, with cytochrome P450 3A4 (CYP3A4) responsible for approximately 90% of its oxidative metabolism [4]. The principal metabolic pathway involves hydroxylation to form 3-hydroxyguanfacine, which undergoes rapid conjugation to inactive sulfate metabolites eliminated via renal excretion [4] [8].

The central role of CYP3A4 in guanfacine metabolism creates significant potential for drug-drug interactions. Physiologically based pharmacokinetic modeling predicts that moderate CYP3A4 inhibitors increase guanfacine exposure as follows: erythromycin (500 mg three times daily) increases area under the curve by 2.31-fold, while fluconazole (200 mg daily) increases exposure by 1.98-fold [4]. Conversely, moderate CYP3A4 inducers substantially reduce guanfacine plasma concentrations: efavirenz (400 mg daily) decreases exposure to 58% of baseline, while 600 mg daily further reduces exposure to 33% of normal values [4].

These metabolic characteristics necessitate specific clinical adjustments: guanfacine dosage should be reduced by 50% when co-administered with moderate or strong CYP3A4 inhibitors, while dosage may be gradually increased (up to double the target dose) when administered with moderate or strong CYP3A4 inducers [4]. Importantly, common substances including grapefruit juice (a CYP3A4 inhibitor) and St. John's Wort (a CYP3A4 inducer) can significantly alter guanfacine plasma concentrations through these metabolic pathways [4] [7].

The pharmacokinetic profile of guanfacine is similar across pediatric and adult populations when adjusted for body weight, supporting consistent exposure-response relationships across development [4] [8]. Guanfacine demonstrates approximately 70% oral bioavailability, reaches peak plasma concentrations within 4-6 hours post-administration, and distributes extensively throughout body tissues with approximately 70% plasma protein binding [4] [8]. These pharmacokinetic properties contribute to its predictable clinical effects when metabolic pathways remain uncompromised.

Properties

CAS Number

1463-28-1

Product Name

Guanacline

IUPAC Name

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

InChI

InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12)

InChI Key

WQVAYGCXSJMPRT-UHFFFAOYSA-N

SMILES

CC1=CCN(CC1)CCN=C(N)N

Synonyms

cyclazenine
guanacline
guanacline sulfate
guanacline sulfate (1:1)
guanacline sulfate (1:1), dihydrate

Canonical SMILES

CC1=CCN(CC1)CCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.